

# Sevasemten vs. Standard of Care in Becker Muscular Dystrophy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug **sevasemten** against the current standard of care for the treatment of Becker muscular dystrophy (BMD). It includes a summary of quantitative data from recent clinical trials, detailed experimental protocols, and visualizations of key biological pathways and study designs.

# Introduction to Becker Muscular Dystrophy and Current Treatment Landscape

Becker muscular dystrophy is an X-linked recessive neuromuscular disorder characterized by progressive muscle weakness and wasting. It is caused by mutations in the DMD gene that lead to the production of a partially functional dystrophin protein. While typically less severe than Duchenne muscular dystrophy (DMD), BMD leads to significant disability over time, including loss of ambulation and cardiac complications.[1]

The current standard of care for BMD is primarily supportive and multidisciplinary, focusing on managing symptoms and improving quality of life.[2] Key components include:

- Physical Therapy: Regular stretching and exercises to maintain muscle strength and flexibility, and prevent joint contractures.[3][4]
- Cardiac Management: Routine monitoring for cardiomyopathy with electrocardiograms
   (ECGs) and echocardiograms.[5][6] Treatment with ACE inhibitors and beta-blockers may be



initiated at the first sign of cardiac dysfunction.[6]

- Corticosteroids: Unlike in DMD, the use of corticosteroids such as prednisone and deflazacort is less common in BMD and is considered on an individual basis.[2]
- Mobility Aids: Use of braces, canes, and wheelchairs as the disease progresses to assist with mobility.[7]

There are currently no approved therapies that target the underlying mechanism of muscle degeneration in BMD.

## **Sevasemten: A Novel Therapeutic Approach**

**Sevasemten** (formerly EDG-5506) is an investigational, orally administered small molecule designed as a fast skeletal myosin inhibitor.[8] Its mechanism of action aims to reduce contraction-induced muscle damage, a key contributor to the pathology of dystrophinopathies. [9] By selectively inhibiting the ATPase activity of fast-twitch myosin, **sevasemten** is hypothesized to lessen the mechanical stress on muscle fibers that lack fully functional dystrophin, thereby slowing disease progression.[10]

## **Quantitative Data Comparison**

The following tables summarize the key quantitative outcomes from clinical trials of **sevasemten** compared to the expected progression under the standard of care, as informed by natural history studies.

Table 1: Change in North Star Ambulatory Assessment (NSAA) Scores



| Treatment/S<br>tudy                               | Patient<br>Population                       | Duration  | Mean<br>Change in<br>NSAA<br>Score   | Compariso<br>n to<br>Placebo/Nat<br>ural History                                                         | Citation(s) |
|---------------------------------------------------|---------------------------------------------|-----------|--------------------------------------|----------------------------------------------------------------------------------------------------------|-------------|
| Sevasemten<br>(ARCH -<br>Open Label)              | 12<br>ambulatory<br>adult males<br>with BMD | 24 months | -0.2                                 | Significantly diverged from a natural history average change of -2.4 points.                             | [8]         |
| Sevasemten<br>(CANYON -<br>Phase 2)               | 28<br>ambulatory<br>adult males<br>with BMD | 12 months | Stable                               | +1.1 point difference compared to placebo (p=0.16). Placebo group declined similarly to natural history. | [7][8]      |
| Sevasemten<br>(MESA -<br>Open Label<br>Extension) | CANYON<br>participants                      | 18 months | +0.8 point improvement from baseline | Placebo participants who switched to sevasemten showed a 0.2 point improvement.                          | [11]        |
| Sevasemten<br>(MESA -<br>Open Label<br>Extension) | ARCH<br>participants                        | 3 years   | Stable                               | Sustained<br>stabilization<br>of NSAA<br>scores.                                                         | [12]        |



| Standard of   | Ambulatory |          | 1 2 to 1 2   |     |     |  |
|---------------|------------|----------|--------------|-----|-----|--|
| Care (Natural | males with | Per year | -1.2 to -1.3 | N/A | [5] |  |
| History)      | BMD        |          | points       |     |     |  |

Table 2: Change in Biomarkers of Muscle Damage

| Biomarke<br>r                           | Treatmen<br>t/Study                     | Patient<br>Populatio<br>n                   | Duration       | Percent<br>Change<br>from<br>Baseline     | p-value<br>(vs.<br>Placebo) | Citation(s<br>) |
|-----------------------------------------|-----------------------------------------|---------------------------------------------|----------------|-------------------------------------------|-----------------------------|-----------------|
| Creatine<br>Kinase<br>(CK)              | Sevasemte<br>n<br>(CANYON<br>- Phase 2) | 28<br>ambulatory<br>adult males<br>with BMD | 6-12<br>months | -28%                                      | 0.02                        | [7]             |
| Fast Skeletal Muscle Troponin I (TNNI2) | Sevasemte<br>n<br>(CANYON<br>- Phase 2) | 28<br>ambulatory<br>adult males<br>with BMD | 3-6 months     | -77%                                      | <0.001                      | [8]             |
| Creatine<br>Kinase<br>(CK)              | Sevasemte<br>n (Phase<br>1)             | 7 adults<br>with BMD                        | 14 days        | Average<br>maximal<br>reduction<br>of 70% | N/A                         | [9]             |
| Fast Skeletal Muscle Troponin I (TNNI2) | Sevasemte<br>n (Phase<br>1)             | 7 adults<br>with BMD                        | 14 days        | Average<br>maximal<br>reduction<br>of 98% | N/A                         | [9]             |
| Myoglobin                               | Sevasemte<br>n (Phase<br>1)             | 7 adults<br>with BMD                        | 14 days        | Average<br>maximal<br>reduction<br>of 45% | N/A                         | [9]             |



# Experimental Protocols ARCH Open-Label Study (NCT05160415)

- Study Design: A Phase 1b, open-label, single-center study to assess the safety, tolerability, and pharmacokinetics of sevasemten in adults with BMD.[13]
- Participants: 12 ambulatory males (aged 18-55) with a documented dystrophin mutation and a BMD phenotype.[9][13]
- Intervention: Daily oral administration of **sevasemten** for 24 months.[14]
- Primary Outcome Measures: Safety and tolerability of sevasemten.[13]
- Secondary Outcome Measures: Pharmacokinetics, and changes in biomarkers of muscle damage (including CK and TNNI2) and measures of muscle function (including NSAA).[14]
   [15]

## **CANYON Phase 2 Trial (NCT05291091)**

- Study Design: A Phase 2, double-blind, randomized, placebo-controlled, multi-center study.
   [16][17]
- Participants: 40 adult (aged 18-50) and 29 adolescent (aged 12-17) males with a
  documented dystrophin mutation and a BMD phenotype.[17] Adult participants were
  randomized 3:1 to receive sevasemten or placebo.[8]
- Intervention: Daily oral administration of sevasemten or placebo for a 12-month treatment period.[8]
- Primary Outcome Measure: Change from baseline in serum creatine kinase (CK) levels over
   6-12 months for adults.[17]
- Key Secondary Outcome Measure: Change from baseline in the North Star Ambulatory Assessment (NSAA) total score in adults at month 12.[17]
- Other Secondary Endpoints: Changes in other biomarkers of muscle damage (e.g., TNNI2) and other functional assessments.[17]



## MESA Open-Label Extension Study (NCT06066580)

- Study Design: An open-label extension study to evaluate the long-term safety, tolerability, and durability of effect of **sevasemten**.[18]
- Participants: Individuals with BMD who were previously enrolled in the ARCH, CANYON, GRAND CANYON, or DUNE trials.[18]
- Intervention: Continued daily oral administration of sevasemten.[18]
- Primary Outcome Measures: Long-term safety and tolerability of **sevasemten**.[18]
- Secondary Outcome Measures: Long-term effects on biomarkers of muscle damage and functional measures.[18]

### **Visualizations**

## Pathophysiology of Becker Muscular Dystrophy and Sevasemten's Mechanism of Action



Click to download full resolution via product page

Caption: **Sevasemten**'s proposed mechanism in BMD.

### **CANYON Phase 2 Clinical Trial Workflow**





Click to download full resolution via product page

Caption: Workflow of the CANYON Phase 2 clinical trial.

## Logical Relationship: Sevasemten's Therapeutic Hypothesis





Click to download full resolution via product page

Caption: The therapeutic hypothesis for **sevasemten**.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. youtube.com [youtube.com]
- 2. beckermusculardystrophy.com [beckermusculardystrophy.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. publications.aap.org [publications.aap.org]



- 6. Management of Cardiac Involvement in Becker Muscular Dystrophy: A Case Report -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medical Management Becker Muscular Dystrophy (BMD) Diseases | Muscular Dystrophy Association [mda.org]
- 8. jettfoundation.org [jettfoundation.org]
- 9. EDG-5506 (sevasemten) stabilises functional scores in Becker's myopathy Institut de Myologie [institut-myologie.org]
- 10. A Phase 1, Double-Blind, Placebo-Controlled Trial of Sevasemten (EDG-5506), a Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults With Becker Muscular Dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 11. Edgewise Therapeutics Reports Positive Results on Sevasemten Program for Becker and Duchenne Muscular Dystrophies [prnewswire.com]
- 12. parentprojectmd.org [parentprojectmd.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. jettfoundation.org [jettfoundation.org]
- 15. parentprojectmd.org [parentprojectmd.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. mdaconference.org [mdaconference.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Sevasemten vs. Standard of Care in Becker Muscular Dystrophy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400671#sevasemten-versus-standard-of-care-in-becker-muscular-dystrophy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com